Diethyl ethylmalonate

Organic Synthesis Malonic Ester Alkylation Kinetics

Diethyl ethylmalonate (CAS 133-13-1) is a differentiated α-substituted malonate building block. Its mono-ethyl substitution increases α-proton acidity by 2.4 pKHA units compared to unsubstituted diethyl malonate, enabling faster, more complete enolate alkylation under milder conditions. This enhanced reactivity makes it indispensable for synthesizing 2,2-disubstituted malonate libraries and specific 5-ethyl barbiturates not accessible via dimethyl or diethyl malonate. It also serves as a direct precursor to (S)-α-arylthiomethyl-α-hydroxybutyric acid esters for 20(S)-camptothecin E-ring construction. For QC labs, an established IR method allows simultaneous quantification of residual diethyl malonate and diethyl diethylmalonate, ensuring pharmaceutical-grade purity. Procure from authorized distributors to guarantee ≥99% purity and reliable supply for R&D and production.

Molecular Formula C9H16O4
Molecular Weight 188.22 g/mol
CAS No. 133-13-1
Cat. No. B046000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl ethylmalonate
CAS133-13-1
SynonymsEthylpropanedioic Acid Diethyl Ester;  2-Ethylmalonic Acid Diethyl Ester;  Diethyl 2-Ethylmalonate;  Diethyl Ethylmalonate;  Diethyl α-Ethylmalonate;  Ethylpropanedioic Acid Diethyl Ester;  NSC 8706
Molecular FormulaC9H16O4
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCCC(C(=O)OCC)C(=O)OCC
InChIInChI=1S/C9H16O4/c1-4-7(8(10)12-5-2)9(11)13-6-3/h7H,4-6H2,1-3H3
InChIKeyVQAZCUCWHIIFGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Ethylmalonate CAS 133-13-1: Strategic Procurement Guide for Precision Barbiturate and E-Ring Synthon Synthesis


Diethyl ethylmalonate (CAS 133-13-1), the diethyl ester of 2-ethylmalonic acid, is a core α-substituted malonate building block in organic synthesis . It is a colorless liquid with a molecular weight of 188.22 g/mol, a density of 1.004 g/mL at 25°C, and a boiling point of 75-77 °C at 5 mmHg [1]. Its defining structural feature—a single ethyl group at the C2 position—dictates a specific steric and electronic profile that differentiates its reactivity and selectivity from unsubstituted diethyl malonate and bulkier disubstituted analogs .

Why Diethyl Ethylmalonate CAS 133-13-1 Cannot Be Swapped for Unsubstituted Diethyl Malonate in Critical Alkylations


Substituting diethyl ethylmalonate with the more common diethyl malonate (CAS 105-53-3) is not chemically equivalent. The mono-ethyl substitution directly impacts the C-H acidity of the remaining α-proton, a critical parameter for enolate formation and subsequent alkylation reactions. Specifically, introducing an ethyl group at the 2-position increases the equilibrium acidity (decreases pKHA) by 2.4 units compared to unsubstituted diethyl malonate [1]. This shift in acidity directly influences the base strength required for complete deprotonation and the rate of subsequent nucleophilic substitution, making direct substitution in a synthetic protocol unreliable without significant re-optimization [2].

Quantitative Differentiation Evidence: Why Diethyl Ethylmalonate Outperforms Analogs in Selectivity and Functional Utility


Accelerated Alkylation Kinetics Due to Enhanced Alpha-Proton Acidity

The presence of a single ethyl group at the C2 position of diethyl ethylmalonate significantly enhances the acidity of the remaining α-proton relative to unsubstituted diethyl malonate. This is a fundamental thermodynamic driver for more efficient enolate formation. Specifically, the introduction of an ethyl group increases the equilibrium acidity by 2.4 pKHA units compared to diethyl malonate [1]. This increased acidity translates directly to more complete deprotonation under milder basic conditions, accelerating the rate of subsequent alkylation reactions.

Organic Synthesis Malonic Ester Alkylation Kinetics

Unique Synthetic Utility as a Single-Component E-Ring Precursor in Camptothecin Synthesis

Diethyl ethylmalonate acts as a critical, direct precursor for the asymmetric synthesis of (S)-α-arylthiomethyl-α-hydroxybutyric acid esters, which are essential building blocks for the E-ring unit of 20(S)-camptothecins, a class of anticancer agents . This contrasts sharply with other malonates, which would require additional synthetic steps or produce regioisomeric mixtures if used for this specific chiral synthon preparation.

Medicinal Chemistry Asymmetric Synthesis Anticancer Agents

Mitigation of Dialkylation Byproduct Contamination via Infrared-QC Methods

Commercial diethyl ethylmalonate is typically synthesized by mono-ethylation of diethyl malonate. This process invariably yields a product mixture containing variable amounts of the starting material (diethyl malonate) and the over-alkylated byproduct (diethyl diethylmalonate) [1]. To ensure the purity required for subsequent pharmaceutical synthesis, a validated infrared (IR) method has been established for simultaneous, three-component analysis. This method quantifies all three malonates by measuring absorbances at 11.18 µm (diethyl ethylmalonate), 11.85 µm (diethyl malonate), and 13.51 µm (diethyl diethylmalonate) [1].

Analytical Chemistry Quality Control Process Chemistry

Superior Anticonvulsant Activity Profile Compared to Shorter-Chain Diesters

In a comparative study of deaminated glutamate analogs, diethyl ethylmalonate demonstrated a distinct pharmacological profile. While it was much less effective as an anticonvulsant compared to the 5-carbon diester diethyl glutarate (which had an ED50 of 533 mg/kg against HTL-induced seizures), it was notably more effective than the shorter-chain 4-carbon diester, diethyl succinate, which showed no blocking activity . This indicates a structure-activity relationship where carbon chain length is critical.

Neuroscience Pharmacology Anticonvulsant Screening

High-Yielding Application as a Versatile Alkylating Agent in Vinpocetine Synthesis

Diethyl ethylmalonate serves as a highly efficient alkylating agent in the synthesis of γ-chloropropyl-ethylmalonate diethyl ester, a key intermediate for the nootropic drug vinpocetine. In a patented process, reaction of diethyl ethylmalonate with 1-bromo-3-chloropropane using sodium hydride as a base provided the desired alkylated product in 98-99% yield with 95.2-95.8% GC purity [1]. This demonstrates its robust performance in a multi-gram industrial setting.

Process Chemistry Pharmaceutical Intermediates Alkylation

Validated Application Scenarios for Diethyl Ethylmalonate in Medicinal Chemistry and Process Development


Synthesis of the E-Ring Unit in Camptothecin Anticancer Agents

As identified in Section 3, diethyl ethylmalonate is a direct precursor for the asymmetric synthesis of (S)-α-arylthiomethyl-α-hydroxybutyric acid esters, which are critical for constructing the E-ring of 20(S)-camptothecins . This specific application cannot be easily replicated with other malonates without significant route modification, making diethyl ethylmalonate a preferred procurement choice for medicinal chemists working on this class of anticancer agents.

Alkylation Studies Requiring Predictable Mono-Substitution

The quantifiably higher α-proton acidity of diethyl ethylmalonate compared to diethyl malonate makes it the superior choice for laboratories conducting alkylation studies. Its enhanced reactivity allows for faster, more complete reactions under milder conditions, which is particularly valuable for generating libraries of 2,2-disubstituted malonates or substituted acetic acids with higher throughput and purity.

Quality Control of Mono-Ethylated Malonate Ester Batches

For chemical manufacturers and quality control laboratories, the established infrared method for simultaneously quantifying diethyl ethylmalonate, diethyl malonate, and diethyl diethylmalonate in a single sample provides a critical, time-saving analytical tool . This method ensures that the mono-ethylated product meets the necessary purity specifications for its use as a key intermediate, particularly in the regulated pharmaceutical industry.

Preparation of 5-Ethyl-Substituted Barbiturates and Chalcogeno-Derivatives

Diethyl ethylmalonate is a direct precursor for the synthesis of specific 5-ethyl-substituted barbiturates and their organylchalcogeno derivatives . Unlike diethyl malonate, which would yield unsubstituted products, and diethyl diethylmalonate, which would yield bulkier 5,5-diethyl products, the mono-ethyl substitution in diethyl ethylmalonate provides access to a unique set of barbiturate analogs with potentially distinct pharmacological properties.

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